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Compound of Interest

Compound Name: Ethyl 3-furoate

Cat. No.: B051663 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-Furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 3-furoate (CAS No. 614-98-2) is a heterocyclic compound featuring a furan ring

substituted with an ethyl ester group at the 3-position.[1][2] As a member of the furoate ester

family, it serves as a crucial building block and starting material in organic synthesis.[3] Its

unique electronic and structural characteristics, imparted by the furan moiety, make it a

valuable precursor in the development of complex molecules, particularly within the

pharmaceutical and materials science sectors. This guide provides a comprehensive overview

of its core physical and chemical properties, reactivity, synthesis, and safety considerations,

offering field-proven insights for laboratory applications.

Core Physicochemical Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental

properties. These values dictate storage conditions, solvent selection, and purification

strategies. The key physicochemical properties of ethyl 3-furoate are summarized below.
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Property Value Source(s)

CAS Number 614-98-2 [1][2]

Molecular Formula C₇H₈O₃ [1][2][4]

Molecular Weight 140.14 g/mol [2][5]

Appearance
Colorless to light orange/yellow

clear liquid
[3]

Density 1.038 g/mL at 25 °C [3]

Boiling Point 93-95 °C at 35 mmHg [3]

Refractive Index (n20/D) 1.46 [3]

Flash Point 59 °C (138.2 °F) - closed cup

Solubility

Sparingly soluble in

Chloroform; Slightly soluble in

Ethyl Acetate and Methanol

[3]

Storage Temperature 2-8°C [3]

Molecular Structure and Spectroscopic Data
The structural identity of ethyl 3-furoate is unequivocally confirmed through various

spectroscopic techniques.

SMILES String:CCOC(=O)c1ccoc1

InChI Key:LOFDXZJSDVCYAS-UHFFFAOYSA-N[1]

Spectroscopic Analysis:

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a

triplet and a quartet) and the three protons on the furan ring, each with a distinct chemical

shift due to their position relative to the oxygen atom and the ester group.[6]
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¹³C NMR: The carbon NMR spectrum shows seven distinct resonances corresponding to the

seven carbon atoms in the molecule, including the carbonyl carbon of the ester and the four

unique carbons of the furan ring.[2][7]

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular

ion peak (M+) at m/z 140.[1][2] Key fragmentation patterns often involve the loss of the

ethoxy group (-OC₂H₅) or the entire ester functionality. The base peak is commonly observed

at m/z 95.[2]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band

corresponding to the C=O (ester carbonyl) stretching vibration, typically around 1720 cm⁻¹.

Other significant peaks arise from C-O and C-H stretching and bending vibrations associated

with the furan ring and the ethyl group.[2][4]

Chemical Reactivity and Synthetic Utility
The reactivity of ethyl 3-furoate is governed by both the furan ring and the ester functional

group. The electron-withdrawing nature of the ester at the 3-position deactivates the furan ring

towards electrophilic substitution compared to unsubstituted furan, but it also opens avenues

for specific, regioselective reactions.

Palladium-Catalyzed Arylation
A key reaction highlighting the synthetic value of ethyl 3-furoate is its participation in

regioselective palladium(0)-catalyzed cross-coupling reactions.

Causality of Experimental Choice: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or

one generated in situ, is critical because it can oxidatively add to an aryl bromide. The resulting

arylpalladium(II) complex can then undergo a Heck-type reaction or direct arylation with the

furan ring. The regioselectivity (substitution at the C2 or C5 position) can be controlled by the

specific ligand, base, and solvent conditions chosen for the reaction. This control is paramount

for building molecular complexity in a predictable manner.[8]

Caption: Regioselective Pd-catalyzed arylation of ethyl 3-furoate.

Diels-Alder Reactions
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The furan ring can act as a diene in Diels-Alder cycloadditions. However, the electron-

withdrawing ester group at the 3-position makes it less reactive than electron-rich furans.

Despite this, reactions with strong dienophiles like maleimides are feasible, often favored both

kinetically and thermodynamically, providing access to 7-oxabicyclo[2.2.1]heptene derivatives.

[9] These adducts are versatile intermediates in the synthesis of complex carbocycles and

natural products.[9]

Synthesis and Characterization Protocol
Ethyl 3-furoate is typically synthesized via Fischer esterification of 3-furoic acid. This method

is robust, scalable, and relies on readily available starting materials.

Objective: To synthesize and purify ethyl 3-furoate from 3-furoic acid.

Materials:

3-Furoic acid (>95%)[10]

Ethanol (anhydrous, 200 proof)

Sulfuric acid (concentrated, 98%)

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Diethyl ether or Ethyl acetate

Experimental Protocol:

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir

bar and a reflux condenser, add 3-furoic acid (1.0 eq).

Addition of Reagents: Add anhydrous ethanol (5.0-10.0 eq) to the flask, followed by the slow,

dropwise addition of concentrated sulfuric acid (0.1 eq) while stirring in an ice bath.
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Expertise Insight: The use of excess ethanol drives the equilibrium towards the product

side, maximizing yield according to Le Châtelier's principle. The catalytic amount of strong

acid (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, making it

more electrophilic and susceptible to nucleophilic attack by ethanol.

Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up & Neutralization: Cool the mixture to room temperature. Carefully pour the mixture

into a separatory funnel containing an equal volume of cold water.

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine

the organic layers.

Trustworthiness & Validation: The repeated extraction ensures that all of the less polar

product is transferred to the organic phase, minimizing loss.

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to

neutralize the remaining acid catalyst), followed by brine (to remove excess water).

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the

drying agent.

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via vacuum distillation to obtain pure ethyl 3-
furoate.[3]

Caption: Standard laboratory workflow for the synthesis of ethyl 3-furoate.

Applications in Drug Development
Ethyl 3-furoate is not typically an active pharmaceutical ingredient (API) itself but is a valuable

intermediate in medicinal chemistry. Its furan core is a structural motif present in various

bioactive molecules.

Scaffold for Synthesis: It serves as a starting reagent for multi-step syntheses of complex

heterocyclic systems. For example, it has been used in the synthesis of precursors for anti-
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inflammatory agents.[8]

Prodrug Development: The ester functionality can be part of a prodrug strategy. While not

specific to ethyl 3-furoate, ester prodrugs are widely used to enhance the solubility, stability,

or bioavailability of a parent drug, with the ester being cleaved in vivo by esterase enzymes

to release the active compound.[11]

Bioisosteric Replacement: The furan ring can be used as a bioisostere for other aromatic

rings, such as benzene or thiophene, in drug design. This allows for the fine-tuning of a

molecule's pharmacokinetic and pharmacodynamic properties, such as metabolism, polarity,

and receptor binding affinity.

Safety and Handling
Proper handling of ethyl 3-furoate is essential for laboratory safety.

GHS Classification: It is classified as a flammable liquid and vapor (Category 3).[2][12]

Hazard Statements: H226: Flammable liquid and vapour.[2][12]

Precautionary Statements:

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition

sources. No smoking.[12]

P233: Keep container tightly closed.[12]

P240/241/242/243: Ground and bond container and receiving equipment; use explosion-

proof equipment; use non-sparking tools; take action to prevent static discharges.[12]

P280: Wear protective gloves and eye/face protection.[12]

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical

fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-

resistant gloves.[10][12]

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from

incompatible materials such as strong oxidizing agents and strong bases.[10][12] The
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recommended storage temperature is between 2-8°C.[3]

Conclusion
Ethyl 3-furoate is a versatile heterocyclic building block with well-defined physical and

chemical properties. Its value in research and development, particularly in the synthesis of

novel pharmaceutical compounds, is underscored by its specific reactivity in cross-coupling and

cycloaddition reactions. A thorough understanding of its properties, handling requirements, and

synthetic protocols, as detailed in this guide, enables researchers to leverage its full potential in

the laboratory safely and effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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